molecular formula C8H15NO2 B117235 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde CAS No. 141047-47-4

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde

Cat. No.: B117235
CAS No.: 141047-47-4
M. Wt: 157.21 g/mol
InChI Key: DANYAIYXZFDQGL-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by a piperidine ring substituted with a hydroxyethyl group and an aldehyde group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is widely used in scientific research due to its versatility. Some of its applications include:

Safety and Hazards

While specific safety and hazard information for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Future Directions

Piperidines, including 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring the potential pharmaceutical applications of piperidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidineethanol with methyl formate under specific conditions . Another method involves the reaction of 4-piperidineethanol with formic acid . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyethyl and aldehyde functional groups.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce primary alcohols .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyethyl and aldehyde groups allow the compound to participate in various biochemical reactions, influencing enzyme activity and cellular processes. These interactions can modulate metabolic pathways and affect the overall biological activity of the compound .

Comparison with Similar Compounds

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound makes it distinct and valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(2-hydroxyethyl)piperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-6-3-8-1-4-9(7-11)5-2-8/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYAIYXZFDQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428532
Record name 4-(2-hydroxyethyl)piperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141047-47-4
Record name 4-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141047-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-hydroxyethyl)piperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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